molecular formula C17H12N4OS B3731889 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3731889
M. Wt: 320.4 g/mol
InChI Key: YQHOGNMQLWKJIQ-UHFFFAOYSA-N
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Description

2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with thiophene-2-carboxaldehyde, followed by cyclization and subsequent functionalization to introduce the phenylamino group . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a phenylamino group and a thiophene ring, which imparts distinct electronic and steric properties. These features contribute to its enhanced biological activity and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2-anilino-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOGNMQLWKJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
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2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
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2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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